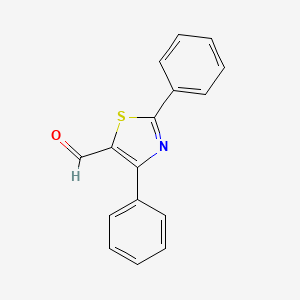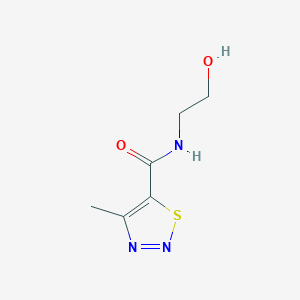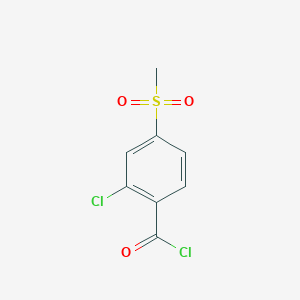
Benzoyl chloride, 2-chloro-4-(methylsulfonyl)-
Übersicht
Beschreibung
Benzoyl chloride, also known as benzoic acid chloride, is an organic compound with the molecular formula C7H5ClO2. It is a colorless, flammable liquid with a pungent odor. Benzoyl chloride is an important intermediate in the synthesis of many organic compounds, including pharmaceuticals, fragrances, dyes, and plastics. It is also used as a reagent in organic chemistry for the preparation of benzoyl esters, amides, and other derivatives.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Heterocycles : The compound was used in synthesizing novel heterocycles, including 2,3-dihydro-6-methyl-2-phenyl-4H,6H-pyrano[3,2-c][2,1]benzothiazin-4-one 5,5-dioxide, representing a new ring system (Coppo & Fawzi, 1998).
Development of Na+/H+ Antiporter Inhibitors : This compound played a role in the development of potent benzoylguanidines as Na+/H+ exchanger inhibitors, potentially useful in the treatment of acute myocardial infarction (Baumgarth, Beier, & Gericke, 1997).
Convenient Preparation Method : A study described a convenient preparation method for 4-(methylsulfonyl)benzoic acid from 4-methylbenzenesulfonyl chloride, showcasing cost-effective and environmentally friendly production techniques (Yin, 2002).
'Green' Methodology in Benzoylation : Benzoyl cyanide in ionic liquid was used as a green alternative for efficient and selective benzoylation of nucleosides, showing the compound's relevance in more environmentally sustainable chemistry (Prasad et al., 2005).
Photolysis in Agricultural Chemistry : The compound's active product, benzobicyclon hydrolysate, was studied for its persistence and photolysis in agricultural applications, particularly in rice fields (Williams et al., 2018).
Development of Polymeric Materials : Used in the synthesis of novel poly (aryl ether sulfone ketone)s, the compound demonstrated its utility in the development of materials with excellent mechanical performance and good solubility (Ding et al., 2011).
Biochemische Analyse
Biochemical Properties
Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to react with nucleophiles, such as amines and alcohols, forming amides and esters, respectively . These reactions are crucial in the synthesis of various biochemical compounds. The nature of these interactions involves the formation of covalent bonds, which can alter the structure and function of the interacting biomolecules.
Cellular Effects
The effects of Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can induce oxidative stress, leading to the activation of stress response pathways . Additionally, it can modulate the expression of genes involved in detoxification and stress response, thereby impacting cellular metabolism and homeostasis.
Molecular Mechanism
At the molecular level, Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, the compound can inhibit enzymes involved in oxidative stress response, thereby increasing cellular susceptibility to oxidative damage. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function and metabolism.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Over time, the compound may degrade into less active or inactive forms, reducing its efficacy. Long-term exposure to the compound can lead to chronic cellular stress and potential cytotoxicity, as observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can induce significant toxic or adverse effects . Threshold effects are observed, where a certain dosage level must be reached before noticeable effects occur. High doses can lead to severe oxidative stress, inflammation, and tissue damage.
Metabolic Pathways
Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and detoxification . The compound can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism. Its metabolism involves conjugation reactions, where it is converted into more water-soluble forms for excretion.
Transport and Distribution
Within cells and tissues, Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is transported and distributed through specific transporters and binding proteins . These interactions influence its localization and accumulation within different cellular compartments. The compound’s distribution is crucial for its biological activity, as it needs to reach specific sites within the cell to exert its effects.
Subcellular Localization
The subcellular localization of Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . The compound’s localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions.
Eigenschaften
IUPAC Name |
2-chloro-4-methylsulfonylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O3S/c1-14(12,13)5-2-3-6(8(10)11)7(9)4-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLCPHXRHYYEUME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456278 | |
| Record name | Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106904-10-3 | |
| Record name | Benzoyl chloride, 2-chloro-4-(methylsulfonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30456278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
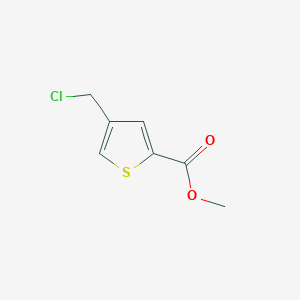

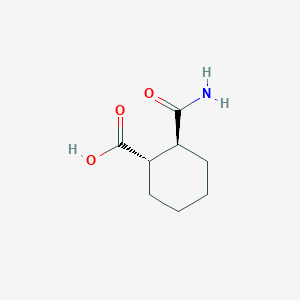
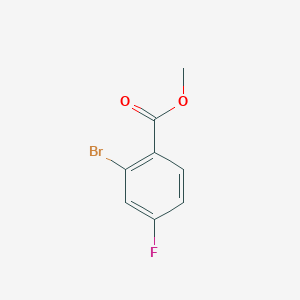
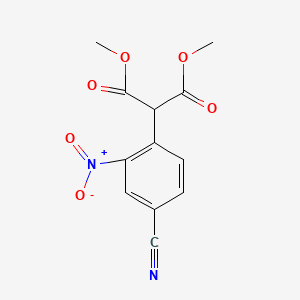
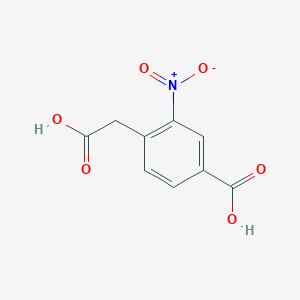
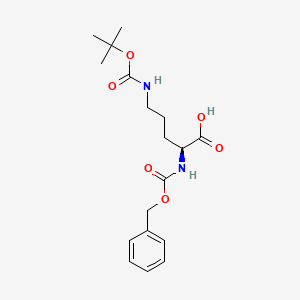
![tert-butyl N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B1365544.png)

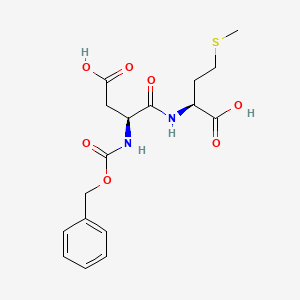
![[2-(2-Morpholinoethoxy)phenyl]methylamine](/img/structure/B1365555.png)
